Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoates. This compound is characterized by its unique molecular structure, which includes a benzylic piperazine moiety and a chlorinated methoxybenzamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the Benzylic Piperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylic piperazine.
Synthesis of the Chlorinated Methoxybenzamide Intermediate: This step involves the chlorination of 2-methoxybenzoic acid followed by amidation to form 5-chloro-2-methoxybenzamide.
Coupling Reaction: The final step involves the coupling of the two intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic or chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZOATE): A structurally similar compound with slight variations in functional groups.
BENZYLPIPERAZINE DERIVATIVES: Compounds with similar piperazine and benzyl moieties.
CHLORO-METHOXYBENZAMIDE DERIVATIVES: Compounds with similar chlorinated and methoxylated benzamide structures.
Uniqueness
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H28ClN3O4 |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(5-chloro-2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28ClN3O4/c1-34-25-11-9-21(28)17-22(25)26(32)29-23-16-20(27(33)35-2)8-10-24(23)31-14-12-30(13-15-31)18-19-6-4-3-5-7-19/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,32) |
InChI Key |
GYVKTOAXLREVMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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